Trimethyloctylammonium isopropyl sulphate

Description

Contextualization within Quaternary Ammonium (B1175870) Ionic Liquids

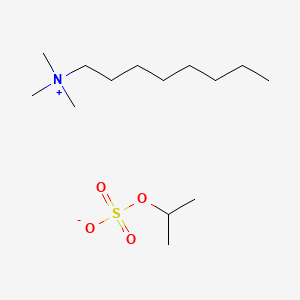

Trimethyloctylammonium isopropyl sulphate is classified as a quaternary ammonium ionic liquid (QAIL). These compounds are characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge that is independent of pH. youtube.com The cation in this case, trimethyloctylammonium ([N8111]+), features three methyl groups and one octyl group attached to the nitrogen atom. This asymmetric structure is a key feature in the design of ionic liquids, as it tends to disrupt crystal lattice formation, leading to lower melting points. nih.gov

Quaternary ammonium salts are a versatile class of compounds with a wide array of applications, serving as phase transfer catalysts, electrolytes, and surfactants. tcichemicals.comsacheminc.com As ionic liquids, QAILs are noted for their high thermal and electrochemical stability, often greater than that of more common imidazolium-based ionic liquids. mdpi.com The properties of a QAIL are determined by the interplay between its cation and anion. youtube.com The trimethyloctylammonium cation, with its combination of short and long alkyl chains, contributes to the amphiphilic nature of the salt, influencing its solubility and interfacial behavior.

The anion, isopropyl sulphate, is a less common component in ionic liquid research compared to anions like bis(trifluoromethanesulfonyl)imide ([TFSI]-) or hexafluorophosphate (B91526) ([PF6]-). tcichemicals.comnih.gov However, alkyl sulphate anions, such as methyl sulphate, are known to form ionic liquids with desirable properties. rsc.org The structure of the isopropyl sulphate anion would be expected to influence the viscosity, density, and coordinating properties of the resulting ionic liquid. The synthesis of such a compound would typically involve a two-step process: the alkylation of a tertiary amine to form the quaternary ammonium halide, followed by an anion exchange reaction to introduce the isopropyl sulphate anion. mdpi.commdpi.com

Overview of Research Trajectories and Scope

While specific studies on this compound are limited, research on closely related compounds provides a clear indication of potential research trajectories. The investigation into QAILs is a burgeoning field, with a focus on tailoring their properties for specific applications. ijpsjournal.com

Key research areas for this compound and similar ionic liquids would likely include:

Electrochemical Applications: Quaternary ammonium cations are known for their high electrochemical stability, making them suitable for use in energy storage devices like batteries and supercapacitors. mdpi.comscispace.com Research would focus on the ionic conductivity and electrochemical window of this compound, particularly in mixtures with lithium salts for battery electrolytes. mdpi.comresearchgate.net

Catalysis: The amphiphilic nature of the trimethyloctylammonium cation suggests potential applications in phase-transfer catalysis, facilitating reactions between reactants in immiscible phases. tcichemicals.comnih.gov

Materials Science: QAILs are used in the design of advanced materials, including antimicrobial polymers and functional coatings. nih.govmdpi.com The specific properties of this compound could be harnessed in the creation of novel polymers or composites.

Separation Science: The tunability of ionic liquids makes them promising solvents for extraction and separation processes, such as in the purification of gases or the dissolution of biomass. nih.gov Research could explore the solubility of various compounds in this compound.

The scope of research would also involve a fundamental characterization of the compound's physicochemical properties. This includes determining its density, viscosity, thermal stability, and phase behavior, which are crucial for any potential application.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research lies in its potential to contribute to the development of "green" and sustainable chemical processes. Ionic liquids are often touted as environmentally friendly alternatives to volatile organic solvents due to their negligible vapor pressure, which reduces air pollution. ijpsjournal.comtcichemicals.com

The exploration of novel cation-anion combinations, such as trimethyloctylammonium and isopropyl sulphate, is essential for expanding the library of available ionic liquids and fine-tuning their properties for specific tasks. For instance, the development of fluorine-free ionic liquids is an area of growing interest due to concerns about the environmental persistence and toxicity of some fluorine-containing anions. nih.gov An ionic liquid based on the isopropyl sulphate anion would align with this research trend.

Furthermore, the study of such compounds contributes to a deeper understanding of structure-property relationships in ionic liquids. By systematically varying the alkyl chain length on the cation and the structure of the anion, researchers can build predictive models for the behavior of these complex fluids. This fundamental knowledge is critical for the rational design of next-generation ionic liquids with optimized performance for applications ranging from energy storage to chemical synthesis. mdpi.com

Data Tables

Table 1: Representative Physicochemical Properties of Quaternary Ammonium Ionic Liquids

| Cation | Anion | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Thermal Decomposition Temp. (°C) |

| N,N,N-triethylhexan-1-aminium | Acetate | ~0.95 | ~250 | >200 |

| Tetrahexylammonium | Acetate | ~0.92 | ~800 | >200 |

| Trimethylbutylammonium | bis(trifluoromethanesulfonyl)imide | ~1.43 | ~70 | ~400 |

| Trimethylpentylammonium | bis(trifluoromethanesulfonyl)imide | ~1.39 | ~95 | ~400 |

Data is representative of similar quaternary ammonium ionic liquids and is intended for comparative purposes. Specific values for this compound would require experimental determination. mdpi.commdpi.com

Table 2: Potential Research Applications for Trimethyloctylammonium-based Ionic Liquids

| Research Area | Potential Application | Key Properties |

| Electrochemistry | Battery Electrolytes | High electrochemical stability, good ionic conductivity |

| Catalysis | Phase Transfer Catalyst | Amphiphilicity, thermal stability |

| Materials Science | Polymer Synthesis | Tunable solubility, role as a template or plasticizer |

| Separation Science | Green Solvents | Low volatility, selective solubility |

This table outlines potential areas of investigation based on the known applications of related trialkylammonium and quaternary ammonium salts. mdpi.comnih.govmdpi.com

Properties

CAS No. |

78480-19-0 |

|---|---|

Molecular Formula |

C14H33NO4S |

Molecular Weight |

311.48 g/mol |

IUPAC Name |

propan-2-yl sulfate;trimethyl(octyl)azanium |

InChI |

InChI=1S/C11H26N.C3H8O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-3(2)7-8(4,5)6/h5-11H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |

InChI Key |

MECHTLVCMVFLSY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trimethyloctylammonium Isopropyl Sulphate

Direct Synthetic Routes for Trimethyloctylammonium Isopropyl Sulphate

Direct synthetic routes to this compound focus on the direct formation of the target ionic compound. These methods typically involve the synthesis of the trimethyloctylammonium cation and the isopropyl sulphate anion, which are then combined.

Alkylation Approaches for Trimethyloctylammonium Cation Synthesis

The formation of the trimethyloctylammonium cation is primarily achieved through the quaternization of a tertiary amine, specifically N,N-dimethyloctylamine. This reaction, a class of alkylation, involves the treatment of the tertiary amine with a suitable alkylating agent.

The general reaction is as follows:

N,N-dimethyloctylamine + Alkylating Agent → Trimethyloctylammonium Cation

Common alkylating agents for such reactions include alkyl halides (e.g., methyl iodide, methyl bromide, or methyl chloride) and dialkyl sulphates (e.g., dimethyl sulphate). The choice of alkylating agent and reaction conditions can influence the reaction rate and yield. The reaction is typically carried out in a suitable solvent, and the product, a quaternary ammonium (B1175870) salt, can be isolated and purified.

For instance, the quaternization of N,N-dimethylalkylamines with benzyl (B1604629) chloride has been studied, highlighting the influence of various parameters on the reaction. Solvents such as acetone (B3395972), chloroform, dimethylformamide, water, or ethanol (B145695) can be employed for these types of syntheses.

A key precursor for this step is N,N-dimethyloctylamine, a tertiary amine that can be synthesized through various industrial processes. It is often used as an intermediate in the manufacture of quaternary ammonium compounds.

Table 1: Reaction Parameters for the Quaternization of Tertiary Amines

| Parameter | Typical Conditions |

| Tertiary Amine | N,N-dimethyloctylamine |

| Alkylating Agent | Methyl chloride, Methyl bromide, Dimethyl sulphate |

| Solvent | Acetone, Ethanol, Butanone, or solvent-free |

| Temperature | Varies depending on reactants and solvent, often elevated |

| Reaction Time | Can range from several hours to a full day |

Esterification and Sulphate Anion Formation Pathways

The isopropyl sulphate anion is the other crucial component of the target compound. Its synthesis typically involves the reaction of isopropanol (B130326) or propylene (B89431) with a sulphating agent, most commonly concentrated sulphuric acid. This process is a form of esterification.

When isopropanol is treated with concentrated sulphuric acid, an equilibrium is established, leading to the formation of isopropyl hydrogen sulphate (also known as monoisopropyl sulphate). Controlling the stoichiometry and temperature is important to favor the formation of the monoester and minimize side reactions.

Alternatively, the reaction of propylene with concentrated sulphuric acid also yields isopropyl hydrogen sulphate and diisopropyl sulphate as intermediates. This method is historically significant in the industrial production of isopropanol. The concentration of the sulphuric acid and the reaction temperature are critical parameters that influence the product distribution.

Other sulphating agents, such as chlorosulphonic acid or a sulphur trioxide-trimethylamine complex, can also be employed for the sulphation of alcohols to form sulphate esters.

Table 2: Synthesis Parameters for Isopropyl Sulphate Anion Formation

| Parameter | Typical Conditions |

| Starting Material | Isopropanol or Propylene |

| Sulphating Agent | Concentrated Sulphuric Acid |

| Temperature | Low to moderate (e.g., 20-65°C) to control reactivity |

| Acid Concentration | Typically high (>80%) for the "strong-acid" process |

Counterion Exchange Methodologies in Ionic Liquid Synthesis

Once the trimethyloctylammonium cation and the isopropyl sulphate anion are available in the form of their respective salts, they can be combined to form the desired ionic liquid through a counterion exchange reaction, also known as metathesis.

In a typical metathesis reaction, a salt of the trimethyloctylammonium cation (e.g., trimethyloctylammonium chloride or bromide) is reacted with a salt of the isopropyl sulphate anion (e.g., sodium or potassium isopropyl sulphate). The driving force for this reaction is often the formation of a precipitate (an inorganic salt like sodium chloride) that can be easily removed from the reaction mixture, leaving the desired ionic liquid in solution.

The general reaction is:

Trimethyloctylammonium-X + M-Isopropyl Sulphate → this compound + M-X

Where X is a halide and M is an alkali metal.

This method is a common and versatile approach for the synthesis of a wide variety of ionic liquids with different cation-anion combinations. The choice of solvent for the metathesis reaction is crucial to ensure the solubility of the reactants and the precipitation of the inorganic byproduct. Ion exchange resins can also be utilized to facilitate the exchange of anions.

Indirect Synthetic Pathways and Intermediate Formation

Indirect synthetic pathways may involve the formation of reactive intermediates that are subsequently converted to the target compound. The chemistry of isopropyl hydrogen sulphate and related sulphate esters is central to these routes.

Role of Isopropyl Hydrogen Sulphate as an Intermediate in Organic Synthesis

Isopropyl hydrogen sulphate is a key intermediate in several organic synthetic processes. Its utility stems from the sulphate group being an excellent leaving group, making it a valuable reagent in various chemical transformations. It can be synthesized by the reaction of propylene with concentrated sulphuric acid or by the sulphonation of isopropyl alcohol.

This intermediate can potentially be used to synthesize this compound. For example, by neutralizing isopropyl hydrogen sulphate with a suitable base to form an isopropyl sulphate salt, which can then be used in a counterion exchange reaction as described previously. Alternatively, direct reaction with a tertiary amine under specific conditions could potentially lead to the formation of the quaternary ammonium salt, although this is a less common route.

Isopropyl hydrogen sulphate is also used as an acid catalyst in various condensation reactions due to its strong acidic nature.

Hydrolysis and Derivatization Reactions of Related Sulphate Esters

The stability of sulphate esters, such as isopropyl sulphate, is an important consideration in their synthesis and application. Alkyl sulphates can undergo hydrolysis, which involves the cleavage of the ester bond. The mechanism of hydrolysis can vary depending on the reaction conditions (acidic or alkaline) and the structure of the alkyl group.

In acidic solutions, the hydrolysis of alkyl sulphates often proceeds via sulphur-oxygen bond fission. In contrast, alkaline hydrolysis typically involves carbon-oxygen bond cleavage. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of micelles.

Derivatization of sulphate esters is another area of relevant chemistry. For analytical purposes, sulphate esters can be derivatized to more volatile or easily detectable compounds. For synthetic purposes, the sulphate group can be displaced by other nucleophiles, allowing for the introduction of different functional groups. This reactivity highlights the potential for using sulphate esters as precursors in more complex synthetic sequences.

Fundamental Chemical Reactivity and Reaction Mechanisms of Trimethyloctylammonium Isopropyl Sulphate

Nucleophilic Substitution Reactivity of the Isopropyl Sulphate Moiety

The isopropyl sulphate anion, [CH₃)₂CHO]SO₃⁻, is the conjugate base of a strong acid (isopropyl hydrogen sulphate) and can participate in nucleophilic substitution reactions. Organosulfate esters are known to be potent electrophiles, making them susceptible to attack by nucleophiles. nih.gov The reactivity of the isopropyl sulphate moiety is influenced by several factors, including the nature of the nucleophile, solvent, and reaction conditions.

The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, particularly with strong nucleophiles. smolecule.com In this pathway, the nucleophile attacks the electrophilic carbon atom of the isopropyl group, leading to the displacement of the sulphate group, which is a good leaving group. The steric hindrance of the secondary isopropyl group makes it less reactive in Sₙ2 reactions compared to primary alkyl sulphates like methyl or ethyl sulphate. nih.govpnas.org

The relative reactivity of various nucleophiles towards sulphate esters can be generalized as follows:

| Nucleophile Type | Example | Relative Reactivity |

| Thiolates | RS⁻ | High |

| Amines | RNH₂ | Moderate to High |

| Alkoxides | RO⁻ | Moderate |

| Halides | I⁻, Br⁻, Cl⁻ | Moderate |

| Water | H₂O | Low |

This table provides a generalized comparison of nucleophile reactivity.

Under certain conditions, particularly with weaker nucleophiles or in polar protic solvents, a unimolecular (Sₙ1) mechanism may occur. This would involve the formation of a secondary isopropyl carbocation intermediate, which is less stable than a tertiary carbocation, making this pathway less common.

Alkylating Properties and Associated Reaction Pathways

Due to the electrophilic nature of the isopropyl group, trimethyloctylammonium isopropyl sulphate can act as an isopropylating agent, transferring an isopropyl group to a nucleophilic substrate. This property is characteristic of alkyl sulphate esters. pnas.orgnih.gov The alkylation can proceed through either an Sₙ1 or Sₙ2 pathway, dictated by the substrate, nucleophile, and reaction conditions.

Sₙ2 Pathway : Involves a backside attack by the nucleophile on the carbon atom bonded to the sulphate group. This is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Pathway : This pathway involves the formation of an isopropyl carbocation. It is more likely with substrates that can stabilize the carbocation and in polar protic solvents. For instance, the alkylation of aromatic compounds like m-cresol (B1676322) with isopropyl alcohol (which forms an isopropyl cation intermediate) demonstrates this type of reactivity. semanticscholar.org

The efficiency of alkylation is dependent on the nucleophilicity of the receiving species.

| Substrate (Nucleophile) | Product Type | Reaction Example |

| Alcohol (ROH) | Ether (ROR') | R-OH + (CH₃)₂CH-OSO₃⁻ → R-O-CH(CH₃)₂ |

| Amine (RNH₂) | Alkylated Amine (RNHR') | R-NH₂ + (CH₃)₂CH-OSO₃⁻ → R-NH-CH(CH₃)₂ |

| Phenol (ArOH) | Phenyl Ether (ArOR') | Ar-OH + (CH₃)₂CH-OSO₃⁻ → Ar-O-CH(CH₃)₂ |

| Carboxylate (RCOO⁻) | Ester (RCOOR') | R-COO⁻ + (CH₃)₂CH-OSO₃⁻ → R-COO-CH(CH₃)₂ |

This table illustrates potential isopropylation reactions with various nucleophilic substrates.

Catalytic Activity of this compound and Related Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QAS) are widely recognized for their role as phase-transfer catalysts (PTCs). wikipedia.org The trimethyloctylammonium cation, with its combination of shorter methyl groups and a longer, lipophilic octyl chain, is well-suited for this purpose.

Phase-transfer catalysis facilitates reactions between reagents located in separate, immiscible phases (typically aqueous and organic). dalalinstitute.comscienceinfo.com The trimethyloctylammonium cation (Q⁺) acts as a "shuttle," transporting an anionic reactant (A⁻) from the aqueous phase into the organic phase where the other reactant (RX) resides. operachem.comyoutube.com

The general mechanism follows these steps:

Anion Exchange : In the aqueous phase, the catalyst's original anion (isopropyl sulphate) is exchanged for the reactant anion (A⁻).

Phase Transfer : The newly formed ion pair, [Q⁺A⁻], is lipophilic due to the alkyl chains on the cation and can migrate across the phase boundary into the organic phase.

Reaction : In the organic phase, the anion A⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate RX to form the product RA.

Catalyst Regeneration : The leaving group anion X⁻ forms an ion pair with the cation, [Q⁺X⁻], which then returns to the aqueous phase, where X⁻ is exchanged for another A⁻, continuing the catalytic cycle.

This technique is valuable in green chemistry as it can reduce the need for harsh organic solvents. dalalinstitute.comacsgcipr.org Applications include nucleophilic substitutions, alkylations, and oxidations. youtube.comsci-hub.se

Quaternary ammonium salts are instrumental in promoting various organic transformations by acting as phase-transfer catalysts.

Michael Reactions : The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org In a biphasic system, a QAS can transport a carbanion, such as an enolate generated in the aqueous phase with a base, into the organic phase to react with the Michael acceptor. Chiral quaternary ammonium salts are notably used to achieve asymmetric Michael additions. wikipedia.orgresearchgate.netacs.org

Epoxidation : QAS can catalyze epoxidation reactions in several ways. They can facilitate the transfer of an oxidizing agent, such as the anion from hydrogen peroxide, from the aqueous phase to an organic phase containing an alkene. thieme-connect.comnih.gov Additionally, QAS are effective catalysts for the ring-opening reactions of epoxides with various nucleophiles, such as acetic anhydride, often under solvent-free conditions. researchgate.netresearchgate.net The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack. rsc.org

| Transformation | Role of Quaternary Ammonium Salt (QAS) | Example Reactants |

| Michael Addition | Transfers enolate or other carbanion from aqueous to organic phase. | Enolate + α,β-Unsaturated Ketone |

| Epoxidation of Alkenes | Transfers oxidant (e.g., HOO⁻) from aqueous to organic phase. | Alkene + Hydrogen Peroxide |

| Epoxide Ring-Opening | Activates epoxide and/or transfers nucleophile. | Epoxide + Acetic Anhydride |

The catalytic application of this compound can be classified as either homogeneous or heterogeneous.

Homogeneous Catalysis : This occurs when the catalyst is in the same phase as the reactants. chembam.com For QAS, this typically means the salt is soluble in the liquid reaction medium. Homogeneous systems offer high interaction between the catalyst and reactants, leading to high activity and selectivity, but catalyst recovery can be difficult and expensive. ethz.chrsc.org

Heterogeneous Catalysis : In this system, the catalyst is in a different phase from the reactants. chembam.com This can be achieved by immobilizing the quaternary ammonium salt on a solid support, such as a polymer resin (e.g., Merrifield resin). thieme-connect.com The primary advantage of heterogeneous catalysis is the ease of separating the catalyst from the reaction mixture, allowing for simple recovery and reuse. chembam.comrsc.org However, these systems may face limitations due to reduced surface area and potential mass transfer issues. chembam.comethz.ch

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst in a different phase from reactants (e.g., solid catalyst, liquid reactants) |

| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration |

| Catalyst Reusability | Often challenging and expensive | Straightforward |

| Activity/Selectivity | Generally high due to well-defined active sites | Can be lower; may be limited by diffusion |

| Example | QAS dissolved in a biphasic liquid-liquid system | QAS immobilized on a polymer support |

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of this compound is a function of both its cation and anion, and is influenced by factors such as temperature, pH, and the solvent environment.

Cation (Trimethyloctylammonium) Degradation: Quaternary ammonium cations are generally stable but can degrade under harsh conditions.

Thermal Degradation : At elevated temperatures, QAS can undergo a retro-Menshutkin reaction, which is an Sₙ2-type degradation. researchgate.netljmu.ac.ukrsc.org For the trimethyloctylammonium cation, a nucleophile (like the isopropyl sulphate anion or another species) could attack one of the methyl groups, yielding trimethylamine (B31210) and 1-iodooctane (B127717) (if iodide were the nucleophile), or one of the methyl groups, yielding methyloctylamine. The presence of non-nucleophilic counter-ions can significantly enhance the thermal stability of the salt. ljmu.ac.uknih.gov

Hofmann Elimination : Under strongly basic conditions, QAS with β-hydrogens on their alkyl chains can undergo Hofmann elimination. For the trimethyloctylammonium cation, a strong base could abstract a proton from the second carbon of the octyl chain, leading to the formation of 1-octene, trimethylamine, and water.

Anion (Isopropyl Sulphate) Degradation: The isopropyl sulphate anion is also susceptible to degradation.

Hydrolysis : In aqueous solutions, especially when heated or under acidic/basic conditions, the ester can hydrolyze. nih.gov Acid-catalyzed hydrolysis proceeds via protonation of an oxygen atom, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack by a hydroxide (B78521) ion on the isopropyl group. The products are isopropanol (B130326) and a sulphate or hydrogen sulphate ion.

Oxidative Degradation : In the presence of strong oxidizing agents, such as those generated in advanced oxidation processes (e.g., UV/persulfate), the isopropyl group can be degraded, potentially mineralizing to carbon dioxide and water through radical-mediated pathways. researchgate.netresearchgate.netcgu.edu.tw

The choice of solvent can also impact stability. Studies on other QAS have shown that polar solvents like methanol (B129727) can provide greater thermal stability compared to solventless conditions. scispace.com

Thermal Decomposition Mechanisms and Products

The thermal decomposition of this compound would involve the breakdown of both the quaternary ammonium cation and the isopropyl sulphate anion. Quaternary ammonium salts, in general, are known to decompose at elevated temperatures, with the specific mechanism and products being dependent on the structure of the alkyl groups and the nature of the counter-ion. scientific.net

For the trimethyloctylammonium cation , several decomposition pathways are possible. One of the most common is the Hofmann elimination, which occurs in the presence of a strong base and heat. However, in the absence of a strong base, thermal decomposition can proceed through other mechanisms. A common pathway is a form of SN2 reaction where the anion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and leading to dealkylation. In the case of trimethyloctylammonium, this could result in the formation of a tertiary amine (N,N-dimethyloctylamine or trimethylamine) and an alkylated anion. Another possible, though generally less favored for simple alkyl groups, is elimination to form an alkene (octene) and a tertiary amine.

The isopropyl sulphate anion is also subject to thermal decomposition. Upon heating, sulphate esters can decompose to yield an alkene (propene), sulfur trioxide, and water, or undergo other complex fragmentation reactions.

Table 2: Plausible Thermal Decomposition Pathways and Products of this compound

| Component | Plausible Decomposition Pathway | Potential Primary Products |

| Trimethyloctylammonium Cation | SN2-type dealkylation by the sulphate anion | N,N-Dimethyloctylamine + Methyl isopropyl sulphate OR Trimethylamine + Octyl isopropyl sulphate |

| Hofmann-like elimination (less likely without a strong base) | Octene + Trimethylamine | |

| Isopropyl Sulphate Anion | Elimination/Fragmentation | Propene + Bisulphate/Sulphuric acid |

Oxidative Stability and Pathways

The oxidative stability of this compound depends on the susceptibility of its constituent ions to oxidation.

Quaternary ammonium cations are generally considered to be stable towards many oxidizing agents. wikipedia.org However, under strong oxidative conditions, the alkyl chains can be susceptible to oxidation. Electrochemical studies on quaternary ammonium salts have shown that oxidation can occur on the alkyl side chains at high potentials, leading to the formation of alcohols, ketones, and amides (in the presence of acetonitrile). rug.nl For the trimethyloctylammonium cation, oxidation would likely target the octyl chain, potentially at the carbon atoms further from the positively charged nitrogen, which are more electron-rich.

The isopropyl sulphate anion's oxidative stability is less well-documented in readily available literature. The sulphate group itself is in a high oxidation state and is generally resistant to further oxidation. The isopropyl group, however, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of acetone (B3395972) and sulphate.

Table 3: Predicted Oxidative Stability of this compound

| Component | Susceptibility to Oxidation | Potential Oxidation Products (under strong conditions) |

| Trimethyloctylammonium Cation | Moderate (on the octyl chain) | Octanols, octanones, and other oxygenated derivatives |

| Isopropyl Sulphate Anion | Moderate (on the isopropyl group) | Acetone, sulphate |

Solution Behavior and Interfacial Phenomena of Trimethyloctylammonium Isopropyl Sulphate

Ion Pairing and Supramolecular Assembly in Polar and Non-Polar Solvents

There is no available research detailing the specific ion pairing behavior of the trimethyloctylammonium cation and the isopropyl sulphate anion in various solvents. Consequently, any discussion on its supramolecular assembly would be purely speculative.

Micellization and Aggregation Behavior in Aqueous and Nonaqueous Media (excluding biological context)

Data on the critical micelle concentration (CMC), aggregation number, or the thermodynamics of micellization for this specific compound in either aqueous or nonaqueous media has not been found in the reviewed literature.

Solvation Dynamics and Solvent-Solute Interactions

Specific studies focusing on the solvation dynamics and the nature of interactions between Trimethyloctylammonium isopropyl sulphate and different solvent molecules are not present in the accessible scientific literature.

Interfacial Tension Modification and Surface Activity in Engineered Systems

While its structure suggests potential surface activity, there are no published measurements of its ability to modify interfacial tension or its performance in specific engineered systems.

Advanced Characterization Techniques and Spectroscopic Analysis of Trimethyloctylammonium Isopropyl Sulphate

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the intricate details of a molecule's structure, bonding, and dynamic behavior. For Trimethyloctylammonium Isopropyl Sulphate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a complete picture of its molecular identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of quaternary ammonium (B1175870) compounds. wikipedia.orgresearchgate.net For this compound, both ¹H and ¹³C NMR would be employed to confirm the structure of the cation and anion.

In ¹H NMR spectroscopy, the protons on the alkyl chains of the trimethyloctylammonium cation would exhibit characteristic chemical shifts. The protons of the three methyl groups attached to the nitrogen atom would likely appear as a singlet, while the protons along the octyl chain would present as a series of multiplets. nih.govrsc.org The concentration of the salt in solution can influence the chemical shifts, a phenomenon attributed to changes in the molecular environment. acs.org

Similarly, ¹³C NMR would provide distinct signals for each carbon atom in the trimethyloctylammonium cation and the isopropyl sulphate anion, allowing for a complete carbon skeleton assignment. nih.gov Two-dimensional NMR techniques, such as HSQC, could be used to correlate the proton and carbon signals, confirming the connectivity within the molecule. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Note: This table presents expected chemical shift ranges based on the analysis of similar quaternary ammonium and sulfate (B86663) compounds. Actual values may vary.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-(CH₃)₃ | 3.1 - 3.4 | Singlet |

| N-CH₂-(CH₂)₆-CH₃ | 3.3 - 3.6 | Multiplet |

| N-CH₂-CH₂-(CH₂)₅-CH₃ | 1.6 - 1.8 | Multiplet |

| -(CH₂)₅-CH₃ | 1.2 - 1.4 | Multiplet |

| -(CH₂)₆-CH₃ | 0.8 - 1.0 | Triplet |

| SO₄-CH-(CH₃)₂ | 4.5 - 5.0 | Multiplet |

| SO₄-CH-(CH₃)₂ | 1.4 - 1.6 | Doublet |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for identifying functional groups. columbia.edu

For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulphate group, typically in the region of 1250–1150 cm⁻¹. nih.gov The C-H stretching and bending vibrations of the alkyl chains in the trimethyloctylammonium cation would also be prominent. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would also be effective in characterizing the compound. columbia.edu Characteristic Raman bands for the trimethylammonium substituent have been observed around 3030, 970, and 761 cm⁻¹ in similar molecules. researchgate.net The isopropyl group of the anion would also produce distinct signals, such as the peak observed around 819 cm⁻¹ for isopropanol (B130326). researchgate.net

Interactive Data Table: Key Infrared and Raman Bands for this compound

Note: The data in this table is representative and based on spectroscopic studies of analogous compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Alkyl) | IR & Raman | 2850 - 3000 |

| S=O Stretching (Sulphate) | IR | 1150 - 1250 |

| S-O Stretching (Sulphate) | IR & Raman | 1000 - 1100 |

| C-N Stretching | IR & Raman | 900 - 970 |

| (CH₃)₃N⁺ Symmetric Stretch | Raman | ~761 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. nih.govnih.gov

In positive-ion mode ESI-MS, the intact trimethyloctylammonium cation would be readily detected. High-resolution mass spectrometry would allow for the determination of its exact mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the cation, with common pathways including the loss of alkyl groups. mdpi.comnih.gov

In negative-ion mode, the isopropyl sulphate anion would be observed. Its fragmentation could provide further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Note: This table is based on the expected fragmentation patterns of quaternary ammonium and sulfate ions.

| Ion | Mode | Expected m/z | Possible Fragmentation Products |

| [Trimethyloctylammonium]⁺ | Positive | 186.22 | [M - CH₃]⁺, [M - C₈H₁₇]⁺ |

| [Isopropyl Sulphate]⁻ | Negative | 139.01 | [SO₃]⁻, [HSO₄]⁻ |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography would be the definitive method for determining the solid-state structure of this compound. This technique can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of the ions in the crystal lattice. imaging.org

For long-chain quaternary ammonium salts, the crystal packing is often influenced by van der Waals interactions between the alkyl chains. researchgate.net The crystal structure would reveal how the trimethyloctylammonium cations and isopropyl sulphate anions are arranged relative to each other, including any hydrogen bonding or other non-covalent interactions that might be present. nih.gov

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound, particularly its electrochemical stability window, are important for its potential applications as an electrolyte in electrochemical devices. mdpi.com Cyclic voltammetry is a common technique used to assess the redox behavior of ionic liquids. researchgate.net

Quaternary ammonium cations are known for their high electrochemical stability, especially towards reduction. researchgate.net The electrochemical window would be determined by the potentials at which the trimethyloctylammonium cation is reduced and the isopropyl sulphate anion is oxidized. Quaternary ammonium-based ionic liquids generally exhibit lower conductivities compared to imidazolium-based ones. acs.org The presence of impurities, such as water, can significantly affect the measured electrochemical window. mdpi.com

Thermal Analysis for Phase Transitions and Stability Profiles

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of materials. nd.edu

TGA would be used to determine the decomposition temperature of this compound. The thermal stability of ionic liquids is highly dependent on the nature of both the cation and the anion. acs.orgmdpi.com Sulphate-based ionic liquids have been studied for their thermal properties, and the decomposition profile would provide insight into the compound's stability at elevated temperatures. researchgate.net

DSC would be employed to identify phase transitions such as melting point, glass transition temperature, and any crystallization or other solid-state transitions. nih.gov This information is crucial for understanding the temperature range in which the compound exists as a liquid and for assessing its suitability for various applications.

Microscopy Techniques for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology of a sample. A focused beam of electrons scans the surface, and the resulting interactions are detected to create an image. For this compound, SEM analysis would reveal information about the compound's crystal habit, particle size distribution, and surface topography.

Hypothetical Research Findings: An SEM analysis of solid this compound might be expected to show crystalline structures. The morphology of these crystals could range from acicular (needle-like) to prismatic, depending on the crystallization conditions. The surfaces of the particles might appear smooth or exhibit specific topographical features such as steps or growth spirals. The aggregation state of the primary particles could also be assessed.

Hypothetical Data Table: SEM Morphological Analysis of this compound

| Parameter | Observed Feature | Size Range (μm) |

| Crystal Habit | Prismatic | 10 - 50 |

| Surface Topography | Smooth with occasional step-growth features | N/A |

| Aggregation | Forms loose agglomerates | 50 - 200 |

Note: This data is hypothetical and for illustrative purposes only, as specific SEM studies on this compound are not available.

Transmission Electron Microscopy (TEM)

TEM provides much higher resolution images than SEM, allowing for the visualization of internal structures and nanoscale features. A beam of electrons is transmitted through an ultrathin specimen, interacting with the sample to form an image. TEM would be particularly useful for examining the nanoscale morphology of this compound, especially if it were formulated into nanoparticles or other nanostructures.

Hypothetical Research Findings: If this compound were to be used in a nanoparticle formulation, TEM analysis would be critical for determining the size, shape, and dispersity of the nanoparticles. mdpi.com It could also reveal details about the internal structure, such as the presence of a core-shell architecture or the crystalline nature of the individual nanoparticles. Electron diffraction patterns obtained through TEM could provide information on the crystal lattice of the compound.

Hypothetical Data Table: TEM Nanoparticle Characterization of this compound

| Parameter | Measurement |

| Average Particle Diameter | 85 nm |

| Size Distribution (PDI) | 0.15 |

| Particle Shape | Spherical |

| Crystallinity | Polycrystalline |

Note: This data is hypothetical and for illustrative purposes only, as specific TEM studies on this compound are not available.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. mdpi.com A sharp tip mounted on a cantilever scans the surface of the sample, and the deflection of the cantilever is used to create a topographical map. AFM can be performed in various environments, including in liquid, which would be advantageous for studying the behavior of this compound at interfaces.

Hypothetical Research Findings: AFM analysis of a thin film or a self-assembled monolayer of this compound on a substrate could reveal details about molecular packing and surface roughness. It would be possible to measure the height of molecular steps and the dimensions of surface domains. In tapping mode, AFM can also provide information on the mechanical properties of the surface, such as stiffness and adhesion.

Hypothetical Data Table: AFM Surface Analysis of a this compound Film

| Parameter | Value |

| Root Mean Square (RMS) Roughness | 1.2 nm |

| Average Domain Height | 2.5 nm |

| Surface Adhesion Force | 150 pN |

Note: This data is hypothetical and for illustrative purposes only, as specific AFM studies on this compound are not available.

Theoretical and Computational Chemistry Studies of Trimethyloctylammonium Isopropyl Sulphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of ionic liquids like Trimethyloctylammonium isopropyl sulphate. These methods, primarily based on Density Functional Theory (DFT), provide deep insights into the molecule's geometry, orbital energies, and charge distribution.

High-level quantum studies on similar ionic liquids, for instance, have been performed to understand their stability. These calculations often reveal that ionic liquids are stabilized through various interactions, such as hydrogen bonds between the cation and anion. The nature and strength of these interactions can be quantified using Atoms in Molecules (AIM) topological parameters and Natural Bond Orbital (NBO) analysis. For example, studies on imidazolium-based ionic liquids with a hydrogen sulfate (B86663) anion have shown that hydrogen bonds are a key stabilizing factor.

The reactivity of an ionic liquid can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. For instance, in a comparative study of different anions paired with a methyl-substituted imidazolium cation, the hydrogen sulfate-based ionic liquid was found to have the largest energy gap, indicating it is the most stable and least reactive among those studied bohrium.com.

Illustrative Data from a Study on a Related Ionic Liquid:

| Computational Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.0 | Energy of the outermost electron orbital |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied electron orbital |

Note: The data in this table is illustrative and based on findings for a similar ionic liquid, [MMMIM][HSO4], not this compound.

Molecular Dynamics Simulations of Solution Behavior and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ionic liquids in solution and at interfaces. These simulations model the movement of atoms and molecules over time, providing a microscopic view of dynamic processes.

For ionic liquids with structures similar to this compound, such as those containing tetraalkylammonium cations and alkyl sulfate anions, MD simulations have been used to investigate their aggregation behavior in aqueous solutions. rsc.org These studies reveal how the length of the alkyl chains on the cation influences the structure and size of micelles that may form. For example, simulations have shown that longer alkyl chains on the tetraalkylammonium counterion lead to the formation of larger micelles. rsc.org

MD simulations are also crucial for understanding the interactions between ionic liquids and other materials, such as biomembranes. Studies on quaternary ammonium (B1175870) surfactants have shown that the length of the alkyl tail plays a significant role in how these molecules interact with lipid bilayers. Surfactants with shorter tails may penetrate the bilayer, while those with longer tails tend to aggregate at the membrane's surface. nih.govrsc.org This has important implications for the applications and potential toxicity of these compounds.

Prediction of Conformational Preferences and Supramolecular Architectures

The conformational preferences of the ions in an ionic liquid and the resulting supramolecular architectures are critical to its physical properties. Computational methods can predict the most stable conformations of the trimethyloctylammonium cation and the isopropyl sulphate anion.

The long octyl chain of the cation allows for a high degree of conformational flexibility. Theoretical calculations can determine the relative energies of different conformers (e.g., extended vs. folded conformations) and the rotational barriers between them.

The interactions between the cation and anion, as well as between the ions themselves, lead to the formation of complex supramolecular structures. Non-covalent interactions such as hydrogen bonding and van der Waals forces play a crucial role in determining these arrangements. While specific studies on this compound are lacking, research on similar systems, like tetramethylammonium salts, provides insight into the types of interactions that can occur. nih.gov

Modeling of Reaction Mechanisms and Catalytic Pathways

Ionic liquids are often used as solvents or catalysts in chemical reactions. Computational modeling can be instrumental in understanding the reaction mechanisms and catalytic pathways at a molecular level.

For reactions involving species similar to the isopropyl sulphate anion, theoretical studies can elucidate the reaction kinetics and thermodynamics. For example, the reaction thermochemistry of isopropyl hydrogen sulphate has been studied, providing valuable data for understanding its formation and reactivity.

In the context of catalysis, computational models can help to identify the active sites of the ionic liquid and explain how it facilitates a particular chemical transformation. While no specific catalytic applications of this compound were found in the literature, the general approach would involve using quantum chemical methods to model the transition states of the reaction in the presence of the ionic liquid.

Design Principles for Tailored Ionic Liquid Properties

A key advantage of ionic liquids is that their properties can be tailored by modifying the structure of the cation and anion. Computational chemistry plays a vital role in the rational design of ionic liquids with specific properties.

By systematically varying the chemical structure of the ions in silico, researchers can predict how these changes will affect properties such as viscosity, conductivity, and thermal stability. For example, the length of the alkyl chain on the cation is known to influence the melting point and viscosity of the ionic liquid.

Applications in Advanced Materials Science and Engineering Excluding Clinical/biological Applications

Role as an Additive in Polymer Chemistry and Coating Formulations

Quaternary ammonium (B1175870) salts are frequently used as additives in polymer and coating industries. They can function as:

Antistatic Agents: Their ionic nature can help to dissipate static charge on polymer surfaces.

Phase Transfer Catalysts: In the synthesis of polymers, they can facilitate the reaction between reactants in different phases.

Surfactants and Wetting Agents: In coating formulations, they can improve substrate wetting and pigment dispersion.

Without specific research, it is not possible to provide data on the effectiveness or specific formulations involving Trimethyloctylammonium isopropyl sulphate for these purposes.

Application in Self-Assembly Processes for Structured Materials

The amphiphilic nature of this compound, possessing a hydrophilic ammonium head and a hydrophobic octyl tail, suggests a potential for self-assembly in solution. Similar molecules are known to form micelles, vesicles, or other ordered structures. These assemblies can be used as templates for creating nanostructured materials. However, no studies were found that specifically detail the self-assembly behavior of this compound or its use in templating structured materials.

Utilization in Adsorption and Separation Technologies

Quaternary ammonium compounds are often employed in separation processes. Their cationic nature makes them suitable for:

Ion Exchange Resins: As the active group on a solid support, they can be used to capture and separate anions from a solution.

Extraction Agents: They can form ion pairs with target anions, facilitating their extraction from an aqueous phase into an organic solvent.

No published data is available to demonstrate the use or efficiency of this compound in any specific adsorption or separation technology.

Integration into Functional Materials for Non-Biological Applications

The integration of quaternary ammonium salts into materials can impart specific functionalities. For instance, they have been incorporated into materials to create antimicrobial surfaces (though this borders on biological applications) or to modify the surface properties of materials for improved compatibility with other substances. The specific contributions of the trimethyloctylammonium cation and the isopropyl sulphate anion to the functionality of a material have not been explored in the available literature.

Analytical Methodologies for Detection and Quantification of Trimethyloctylammonium Isopropyl Sulphate

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of QACs. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for analyzing non-volatile and thermally labile compounds like Trimethyloctylammonium isopropyl sulphate. The separation can be achieved through several modes, with mass spectrometry (MS) being the preferred detection method for its high sensitivity and selectivity. unifr.chchimia.chrsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar and ionic compounds like QACs. chimia.chtandfonline.com This technique often uses a polar stationary phase (e.g., amide or aminopropyl) with a mobile phase containing a high concentration of a non-polar organic solvent, like acetonitrile (B52724), and a smaller amount of aqueous buffer. unifr.chtandfonline.com HILIC allows for the direct retention and separation of the Trimethyloctylammonium cation without the need for ion-pairing reagents, which can suppress the MS signal. tandfonline.comtandfonline.com

Reversed-Phase (RP) Ion-Pair Chromatography: In this mode, a non-polar stationary phase (e.g., C18 or C8) is used. To retain the positively charged Trimethyloctylammonium cation, an ion-pair reagent with an opposite charge, such as a sodium alkanesulfonate, is added to the mobile phase. tcichemicals.com This reagent forms a neutral, hydrophobic ion-pair with the analyte, allowing it to be retained and separated by the reversed-phase column. tcichemicals.comthermofisher.com

Detection Methods: While MS is the gold standard, other detectors can be used. Suppressed conductivity detection offers a universal detection mode for ionic species separated by ion-pair chromatography. thermofisher.com For non-chromophoric compounds where UV detection is not effective, evaporative detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are viable alternatives. sielc.com

Interactive Table 1: Typical HPLC Conditions for Quaternary Ammonium (B1175870) Compound (QAC) Analysis

| Parameter | HILIC Method | Ion-Pair RP Method |

|---|---|---|

| Stationary Phase (Column) | Amide or Aminopropyl Phase tandfonline.com | C18 or C8 tcichemicals.com |

| Mobile Phase | High percentage of Acetonitrile with Ammonium formate (B1220265) buffer chimia.chnih.gov | Acetonitrile/Water with an alkanesulfonate ion-pair reagent tcichemicals.com |

| Principle | Partitioning into an adsorbed water layer on a polar stationary phase tandfonline.com | Formation of a neutral ion-pair retained by a non-polar stationary phase thermofisher.com |

| Common Detectors | Mass Spectrometry (MS/MS), ELSD, CAD unifr.chsielc.com | Mass Spectrometry (MS/MS), Suppressed Conductivity rsc.orgthermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of ionic salts like this compound by GC-MS is not feasible due to their non-volatile nature. american.edu However, analysis can be performed following a chemical conversion step.

Pyrolysis GC-MS: This is the most common approach for analyzing QACs by GC. The non-volatile compound is injected into a high-temperature GC inlet (e.g., 250°C), causing it to undergo thermal degradation (pyrolysis). american.edu For QACs, this typically results in a Hofmann elimination reaction, which converts the quaternary ammonium cation into a volatile tertiary amine and an alkene. american.edu The resulting volatile tertiary amine can then be separated on the GC column and identified by the mass spectrometer. american.edunih.gov This method allows for the determination of the cation's structure in a single analytical run. nih.gov

Electrochemical Sensing Methods for Trace Analysis

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the quantification of QACs, often with minimal sample preparation. mdpi.com These techniques are based on measuring potential or current changes resulting from interactions with the analyte.

Potentiometry with Ion-Selective Electrodes (ISEs): This is a primary electrochemical technique for QAC analysis. nih.gov An ISE is designed with a polymeric membrane that is selectively permeable to the target ion—in this case, the Trimethyloctylammonium cation. The membrane is doped with an ion exchanger, such as dinonylnaphthalene (B12650604) sulfonic acid, which facilitates the selective transport of the cation across the membrane. nih.govresearchgate.net This generates an electrical potential difference that is proportional to the logarithm of the analyte's concentration. These sensors can exhibit a near-Nernstian response and achieve low detection limits, often down to the 10⁻⁶ M range. nih.govresearchgate.net

Potentiometric Titration: This method involves titrating the cationic surfactant (this compound) with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663). thermofisher.comnih.gov The reaction between the cationic and anionic species forms a precipitate. An ion-selective electrode is used to monitor the concentration of the free cationic surfactant, and the endpoint of the titration is determined by the sharp change in potential, allowing for accurate quantification. thermofisher.comnih.gov

Interactive Table 2: Principles of Electrochemical Methods for QAC Detection

| Method | Principle | Key Components | Output Signal |

|---|---|---|---|

| Ion-Selective Electrode (ISE) | Selective binding and transport of the target cation across a polymeric membrane creates a potential difference. nih.gov | Polymeric membrane, Ion exchanger (e.g., dinonylnaphthalene sulfonic acid), Reference electrode. nih.govresearchgate.net | Potential (mV) vs. log[Concentration]. mdpi.com |

| Potentiometric Titration | Precipitation reaction between the cationic analyte and an anionic titrant, with an ISE detecting the endpoint. thermofisher.comnih.gov | Surfactant ISE, Reference electrode, Standardized anionic titrant (e.g., sodium lauryl sulfate). nih.gov | Titration curve (Potential vs. Titrant Volume). |

Voltammetric Methods: While direct oxidation or reduction of the Trimethyloctylammonium cation may be challenging, its surfactant properties can be exploited for indirect analysis. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to form a bilayer on the surface of an electrode, which can remarkably enhance the electrochemical signal of another electroactive compound. mdpi.comnih.gov A similar principle could be applied where the presence and concentration of this compound on an electrode surface modulates the signal of a known redox probe, allowing for indirect quantification.

Spectrophotometric and Other Optical Methods for Quantification

Spectrophotometric methods provide a simple and accessible means for quantifying cationic surfactants, especially when advanced chromatographic or electrochemical instruments are unavailable. These methods are typically indirect and rely on the formation of a colored product.

Ion-Pair Extraction Spectrophotometry: This is the most common spectrophotometric approach for QACs. nih.gov Since this compound itself does not absorb light in the UV-Visible range, it is first reacted with an anionic dye. scispace.com The principle involves forming an electrically neutral ion-pair between the Trimethyloctylammonium cation and an anionic dye molecule (e.g., Methyl Orange, Orange II, Bromocresol purple). ntnu.noacs.orgrsc.org This ion-pair complex is then extracted from the aqueous phase into an immiscible organic solvent, such as chloroform. nih.govrsc.org The original dye is insoluble in the organic solvent, so the color intensity of the organic layer is directly proportional to the concentration of the QAC. The absorbance is then measured with a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye complex. nih.govscispace.com In some variations, the decrease in the dye's absorbance in the aqueous phase is measured instead. ntnu.no

Interactive Table 3: Common Dyes for Ion-Pair Spectrophotometry of Cationic Surfactants

| Anionic Dye | Typical Organic Solvent | Reported Wavelength (λmax) | Reference |

|---|---|---|---|

| Methyl Orange | Chloroform | ~420 nm | rsc.org |

| Orange G | Suitable organic solvent | 498-500 nm | researchgate.net |

| Bromocresol Purple (BCP) | None (measures change in aqueous phase) | 574 nm | ntnu.no |

| Alizarin Red S | Suitable organic solvent | 425-426 nm | researchgate.net |

Environmental Monitoring and Fate Analysis (excluding ecotoxicity and safety profiles)

Monitoring the presence and concentration of this compound in the environment is crucial for understanding its distribution and persistence. As QACs are widely used, they can enter aquatic systems through wastewater effluent. rsc.orgnih.gov

Sample Preparation and Extraction: A critical step in environmental analysis is the extraction and concentration of the analyte from complex matrices like water, soil, or sediment.

Water Samples: Solid-phase extraction (SPE) is commonly employed to isolate QACs from water and concentrate them prior to analysis. nih.gov

Solid Samples: For soil, sediment, or sewage sludge, more rigorous extraction techniques are required. These include ultrasonic extraction (USE) or pressurized solvent extraction (PSE), often using a solvent mixture such as acetonitrile and acid. nih.gov The resulting extract typically undergoes a clean-up step, often using SPE, to remove interfering matrix components. nih.gov

Analytical Finish: Due to the low concentrations expected in environmental samples and the complexity of the matrix, the final analysis is almost exclusively performed using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). rsc.orgnih.gov This technique provides the necessary sensitivity and selectivity to reliably quantify trace levels of QACs. nih.gov

Interactive Table 4: General Workflow for Environmental Monitoring of QACs

| Step | Procedure for Water Samples | Procedure for Soil/Sediment Samples |

|---|---|---|

| 1. Sample Collection | Collect water in appropriate containers. | Collect solid material and homogenize. |

| 2. Extraction & Concentration | Solid-Phase Extraction (SPE). nih.gov | Ultrasonic or Pressurized Solvent Extraction (USE/PSE). nih.gov |

| 3. Extract Clean-up | Often combined with extraction step. | Solid-Phase Extraction (SPE) clean-up. nih.gov |

| 4. Instrumental Analysis | HPLC-MS/MS. rsc.org | HPLC-MS/MS. nih.govnih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Production

The development of novel and sustainable synthetic routes for quaternary ammonium (B1175870) salts is a critical area of research. Future work on Trimethyloctylammonium isopropyl sulphate could focus on moving beyond traditional synthesis methods, which often involve alkyl halides and tertiary amines.

Key Research Objectives:

Atom-Efficient Syntheses: Investigating catalytic routes that minimize waste and maximize the incorporation of all reactant atoms into the final product. This could involve direct amination of alcohols or the use of alternative activating agents.

Continuous Flow Synthesis: Developing continuous manufacturing processes to enhance efficiency, safety, and scalability compared to traditional batch methods.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Pathway | Potential Advantages | Research Focus |

| Traditional Alkylation | Well-established, high yields | Use of greener solvents, milder reaction conditions |

| Catalytic Amination | Higher atom economy, reduced waste | Development of novel catalysts, optimization of reaction parameters |

| Bio-based Routes | Improved sustainability, reduced fossil fuel dependence | Identification of suitable renewable feedstocks, enzymatic synthesis |

| Continuous Flow | Enhanced safety, scalability, and process control | Reactor design, integration of purification steps |

Development of Advanced Catalytic Systems utilizing this compound

Quaternary ammonium salts are widely recognized for their potential as catalysts and catalyst supports, particularly in phase-transfer catalysis. The unique properties of this compound, such as its amphiphilicity, could be harnessed in various catalytic applications.

Emerging Opportunities:

Phase-Transfer Catalysis: Investigating its efficacy in facilitating reactions between reactants in immiscible phases, which can lead to increased reaction rates and yields.

Supported Ionic Liquid Catalysis (SILC): Immobilizing this compound on solid supports to create heterogeneous catalysts that are easily separable and recyclable.

Organocatalysis: Exploring its potential as a catalyst in its own right for various organic transformations.

Future research could explore its application in the following reaction types:

| Catalytic Application | Potential Role of this compound |

| Nucleophilic Substitutions | Phase-transfer catalyst for anion activation |

| Oxidation Reactions | As a solvent or co-catalyst to enhance reaction rates and selectivity |

| Polymerization Reactions | As an initiator or a medium for controlled polymerization |

Expansion into New Material Applications with Tailored Properties

The "designer" nature of ionic liquids allows for the fine-tuning of their physical and chemical properties for specific material applications. By modifying the structure of this compound, new materials with tailored functionalities could be developed.

Potential Application Areas:

Electrolytes: As a component in electrolytes for batteries and supercapacitors, leveraging its ionic conductivity and electrochemical stability.

Surfactants and Emulsifiers: Utilizing its amphiphilic nature in formulations for personal care products, detergents, and industrial processes.

Biomaterial Interactions: Investigating its use in drug delivery systems or as antimicrobial agents, a common application for quaternary ammonium compounds.

Enhanced Understanding of Fundamental Chemical Principles Governing its Behavior

A deeper understanding of the fundamental physicochemical properties of this compound is crucial for its effective application. This involves detailed studies of its behavior in different environments.

Key Areas for Fundamental Research:

Thermophysical Properties: Systematic measurement of properties such as density, viscosity, and thermal stability as a function of temperature and pressure.

Solvation Characteristics: Investigating its ability to dissolve various solutes and its interactions with different solvents.

Intermolecular Interactions: Studying the nature and strength of the interactions between the trimethyloctylammonium cation and the isopropyl sulphate anion, as well as with other molecules.

Methodological Advancements in Characterization and Computational Modeling

Advanced analytical techniques and computational methods are essential for accelerating the research and development of new ionic liquids like this compound.

Future Directions:

Advanced Spectroscopic and Scattering Techniques: Employing techniques such as NMR, X-ray scattering, and neutron scattering to probe the local structure and dynamics of the ionic liquid.

Molecular Dynamics (MD) Simulations: Using computer simulations to model the behavior of the compound at the molecular level, providing insights into its structure, transport properties, and interactions.

Quantum Chemical Calculations: Applying quantum mechanics to calculate the electronic structure and properties of the individual ions and their interactions, aiding in the design of new ionic liquids with desired properties.

The synergy between experimental characterization and computational modeling will be pivotal in unlocking the full potential of this compound and other related ionic liquids.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Trimethyloctylammonium isopropyl sulphate with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution reactions. Use anhydrous tetrahydrofuran (THF) as a solvent to minimize hydrolysis, and employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl). Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography using silica gel (60–120 mesh) with a gradient eluent system (e.g., ethyl acetate/hexane) . Post-synthesis, confirm purity via elemental analysis and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm alkyl chain and sulphate group integration .

- X-ray diffraction (XRD) : Resolve crystal packing and ionic interactions by growing single crystals in ethanol/water mixtures (slow evaporation at 4°C) .

- FTIR : Validate sulphate (S=O stretching at ~1250 cm⁻¹) and quaternary ammonium (C-N stretching at ~950 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- First Aid : For eye exposure, flush with water for 15+ minutes and consult a physician. For inhalation, relocate to fresh air and administer oxygen if needed .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in derivatives of this compound?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables:

- Solvent polarity : Test THF vs. dichloromethane (DCM) to balance reactivity and solubility .

- Temperature : Compare room temperature vs. reflux (40–60°C) to accelerate kinetics without side reactions.

- Stoichiometry : Adjust molar ratios of alkylating agents (e.g., isopropyl sulphate) to ammonium precursors (1:1.2 recommended) . Statistical tools (e.g., ANOVA) can identify significant factors.

Q. What analytical strategies resolve contradictions in surfactant efficacy data when interacting with metallic nanoparticles (NPs)?

- Methodological Answer : Address discrepancies via:

- Surface adsorption studies : Use dynamic light scattering (DLS) to measure NP size changes pre/post surfactant addition. Higher ζ-potential values indicate stronger electrostatic stabilization .

- Environmental controls : Standardize pH (e.g., 7–9 for AgNPs) and ionic strength to minimize confounding effects .

- Comparative assays : Benchmark against structurally analogous surfactants (e.g., dodecyltrimethylammonium bromide) to isolate chain-length dependencies .

Q. What factors influence the colloidal stability of systems containing this compound?

- Methodological Answer : Key factors include:

- Counterion effects : Replace isopropyl sulphate with bromide to assess Hofmeister series impacts on aggregation .

- Temperature dependency : Perform turbidity assays (UV-Vis at 600 nm) across 25–60°C to identify phase separation thresholds .

- Co-surfactant synergy : Blend with nonionic surfactants (e.g., n-octyl-β-D-glucoside) to enhance micelle stability via hydrophobic interactions .

Avoided Topics

- Commercial inquiries (e.g., pricing, bulk synthesis).

- Industrial-scale production protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.